molecular formula C9H9N3 B1354240 2-(Cyclopropylamino)nicotinonitrile CAS No. 52583-90-1

2-(Cyclopropylamino)nicotinonitrile

Cat. No. B1354240
CAS RN: 52583-90-1
M. Wt: 159.19 g/mol
InChI Key: NQVWMXLKPISDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylamino)nicotinonitrile is a chemical compound with the molecular formula C9H9N3 . It belongs to the class of nicotinonitrile derivatives .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-chloro-3-pyridinecarbonitrile with cyclopropylamine in ethanol and water at 30°C for 0.5h, followed by heating at reflux temperature for 20 hours . Another synthesis method involves the reaction of this compound with water and potassium hydroxide in isopropyl alcohol at 80°C for 12 hours .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C9H9N3 , and the molecular weight is 159.19 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H9N3), molecular weight (159.19), and its structural formula .

Scientific Research Applications

Synthesis Methods

  • FeCl3-Promoted Synthesis : A novel method for synthesizing multiply arylated nicotinonitriles, including 2-(Cyclopropylamino)nicotinonitrile, has been developed using FeCl3-promoted condensation-cyclization reactions. This approach efficiently produces various substituted nicotinonitriles, which are significant in biological studies (Iwai et al., 2022).

  • Microwave-assisted Synthesis : Another method involves microwave-assisted synthesis to create nicotinonitrile derivatives efficiently. This technique is notable for its rapid and automated process, enabling the production of diverse nicotinonitrile compounds (Krasavin et al., 2015).

Biological and Medicinal Properties

  • Antibacterial Activity : Certain nicotinonitrile derivatives, including this compound, have shown promising antibacterial activity. This includes efficacy against Staphylococcus aureus and Enterococcus faecalis strains, indicating potential applications in combating bacterial infections (Mekky & Sanad, 2022).

  • Cytotoxicity against Cancer Cells : Nicotinonitrile derivatives have been evaluated for their cytotoxicity against various cancer cell lines. Some compounds have shown significant cytotoxicity, suggesting potential use in developing antineoplastic agents (Ibrahim et al., 2018).

Photophysical Properties

  • Luminescent Properties : Studies on the photophysical properties of nicotinonitrile derivatives have revealed their potential as blue light-emitting materials. This opens avenues for their use in optoelectronic applications (Ahipa et al., 2014).

Safety and Hazards

2-(Cyclopropylamino)nicotinonitrile is classified as hazardous under the CLP (Classification Labelling and Packaging) Regulation . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-(Cyclopropylamino)nicotinonitrile plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways. Additionally, this compound can bind to specific proteins, altering their conformation and activity, thereby influencing cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It has been observed to affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, the compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. This inhibition can result in the downregulation of signaling pathways that promote cell proliferation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. High doses of this compound can lead to toxic or adverse effects, such as cellular toxicity, organ damage, and alterations in physiological functions. These effects are dose-dependent and can vary between different animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body. The compound’s interaction with cytochrome P450 enzymes plays a crucial role in its metabolism, as these enzymes catalyze the oxidation of the compound, leading to the formation of more hydrophilic metabolites. These metabolites can then undergo further conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary, depending on factors such as tissue perfusion, binding affinity, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound is determined by its chemical properties and interactions with cellular machinery .

properties

IUPAC Name

2-(cyclopropylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-6-7-2-1-5-11-9(7)12-8-3-4-8/h1-2,5,8H,3-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVWMXLKPISDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467817
Record name 2-(cyclopropylamino)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52583-90-1
Record name 2-(cyclopropylamino)nicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclopropylamino-nicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A reaction flask equipped with a mechanical stirrer, temperature controller, condenser and addition funnel was charged with 2-chloro-3-pyridinecarbonitrile (69.25 g, 0.50 mol), 300 ml of ethanol and 200 ml of water. With agitation, cyclopropylamine ( 114g, 2.0 mol) was added dropwise over 30 minutes at a temperature<30° C. When the addition was completed, the stirred reaction mixture was heated to reflux temperature for 20 hours. The reaction mixture was cooled to 60° C. and then 350 ml of excess cyclopropylamine and ethanol were removed by vacuum distillation using water aspirator vacuum. The remaining aqueous solution was cooled to ambient temperature and allowed to stand overnight. The solid product was collected by filtration and the filter cake rinsed with water. The yield was 81.51 g (theoretical yield is 79.5 g).
Quantity
69.25 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.